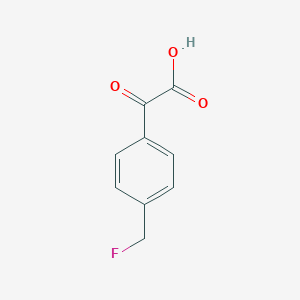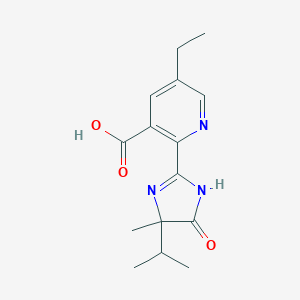
4-クロロ-7-フルオロ-6-ニトロキナゾリン
概要
説明
4-Chloro-7-fluoro-6-nitroquinazoline is an organic compound with the molecular formula C8H3ClFN3O2 and a molecular weight of 227.58 g/mol . This compound is a pale-yellow to yellow-brown solid and is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Afatinib, which is used for treating cancer and diseases of the respiratory tract, lungs, gastrointestinal tract, bile duct, and gallbladder .
科学的研究の応用
4-Chloro-7-fluoro-6-nitroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of Afatinib, it plays a crucial role in the development of cancer therapies.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
作用機序
Target of Action
4-Chloro-7-fluoro-6-nitroquinazoline is an intermediate in the synthesis of Afatinib , a derivative of aminocrotonylamino-substituted quinazoline . Afatinib is known to target the epidermal growth factor receptor (EGFR) , which plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
As an intermediate in the synthesis of Afatinib, 4-Chloro-7-fluoro-6-nitroquinazoline contributes to the overall mechanism of action of Afatinib. Afatinib works by irreversibly binding to the ATP-binding site of the EGFR . This inhibits the tyrosine kinase activity of the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 4-Chloro-7-fluoro-6-nitroquinazoline, through its role in the synthesis of Afatinib, is the EGFR signaling pathway . By inhibiting the EGFR, Afatinib disrupts several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation .
Result of Action
The molecular and cellular effects of 4-Chloro-7-fluoro-6-nitroquinazoline are primarily realized through its role in the synthesis of Afatinib. The inhibition of the EGFR by Afatinib leads to a decrease in cell proliferation and survival, making it effective in the treatment of certain types of cancer .
Action Environment
The action, efficacy, and stability of 4-Chloro-7-fluoro-6-nitroquinazoline, as an intermediate in the synthesis of Afatinib, can be influenced by various environmental factors. These can include the conditions under which the synthesis is carried out, such as temperature and pH, as well as the presence of other substances that could potentially interact with the compound .
準備方法
The synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline involves several steps:
Starting Materials: The synthesis begins with 2-amino-4-fluorobenzoic acid and formamidine acetate.
Formation of 7-fluoro-4-hydroxyquinazoline: These starting materials are reacted in ethylene glycol monomethyl ether under specific conditions to form 7-fluoro-4-hydroxyquinazoline.
Nitration: The 7-fluoro-4-hydroxyquinazoline is then nitrated to produce 7-fluoro-6-nitro-4-hydroxyquinazoline.
Purification: The nitrated product contains isomers that are removed through special treatments to obtain pure 7-fluoro-6-nitro-4-hydroxyquinazoline.
Final Product: The purified compound is treated with sulfoxide chloride to yield 4-Chloro-7-fluoro-6-nitroquinazoline.
化学反応の分析
4-Chloro-7-fluoro-6-nitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the quinazoline ring.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
4-Chloro-7-fluoro-6-nitroquinazoline can be compared with other quinazoline derivatives, such as:
4,7-Dichloro-6-nitroquinazoline: Similar in structure but with two chlorine atoms instead of one chlorine and one fluorine.
4-Chloro-6-nitroquinazoline: Lacks the fluorine atom present in 4-Chloro-7-fluoro-6-nitroquinazoline.
7-Fluoro-6-nitroquinazoline: Lacks the chlorine atom present in 4-Chloro-7-fluoro-6-nitroquinazoline.
The presence of both chlorine and fluorine atoms in 4-Chloro-7-fluoro-6-nitroquinazoline makes it unique and can influence its reactivity and the types of reactions it undergoes .
特性
IUPAC Name |
4-chloro-7-fluoro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFN3O2/c9-8-4-1-7(13(14)15)5(10)2-6(4)11-3-12-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQMNEZWVKRWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442467 | |
| Record name | 4-Chloro-7-fluoro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162012-70-6 | |
| Record name | 4-Chloro-7-fluoro-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 162012-70-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-chloro-7-fluoro-6-nitroquinazoline in the described solid-phase synthesis?
A1: The research highlights the compound's role as a crucial building block in synthesizing a library of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones []. The presence of specific functional groups (chloro, fluoro, and nitro) allows for chemoselective reactions with other reagents, enabling the step-wise assembly of the target molecules on a solid support. This approach streamlines the synthesis process, offering advantages in terms of purification and yield compared to traditional solution-phase methods.
Q2: Could you elaborate on the reactivity of 4-chloro-7-fluoro-6-nitroquinazoline in this specific synthetic approach?
A2: The paper demonstrates the chemoselective reactivity of 4-chloro-7-fluoro-6-nitroquinazoline. It first reacts with resin-bound arylamines at the chlorine position, leaving the fluoro and nitro groups untouched []. This selectivity is crucial for the subsequent steps involving amino acid coupling and final cyclization to achieve the desired dihydropyrazinoquinazolinone scaffold.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)









